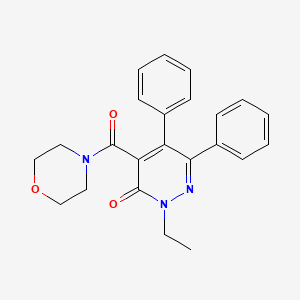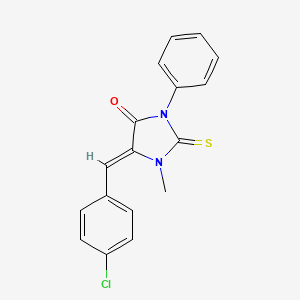
5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including those similar to the compound of interest, involves a variety of chemical reactions. For instance, the synthesis of related compounds often utilizes reactions with isothiocyanates to produce novel 2-thioxoimidazolidine derivatives in high yields. These processes involve cyclization reactions and can be facilitated by conditions such as boiling in acetic acid or concentrated hydrochloric acid (Klásek et al., 2010). Another method involves a tandem aza Wittig reaction of vinyliminophosphorane with carbon disulfide and aliphatic primary amines, showcasing the versatility in approaches to synthesize similar thioxoimidazolidinone derivatives (Sun Yong, 2003).
Molecular Structure Analysis
Molecular structure analysis of related compounds has been conducted through techniques such as X-ray diffraction, revealing detailed geometric parameters and the orientation of molecular components. For example, the crystal structure of a closely related compound showed non-planar configurations with dihedral angles indicating specific spatial orientations (Khelloul et al., 2016). These structural analyses are crucial for understanding the compound's potential interactions and stability.
Chemical Reactions and Properties
The chemical reactions and properties of thioxoimidazolidinones have been explored through various studies. These compounds have shown versatility in chemical reactions, including the ability to undergo rearrangements and form diverse derivatives with potential biological activities. For instance, reactions with alkyl or aryl isothiocyanates have led to novel compounds with rearrangements in acidic conditions to yield derivatives with varying functional groups (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of thioxoimidazolidinones, including those similar to the compound of interest, are often characterized by their crystalline structures, which are determined through X-ray crystallography. These analyses provide insights into the compounds' stability, melting points, and solubility, which are essential for their practical applications and handling (Ogawa et al., 2007).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and potential biological activities, have been a subject of interest. Studies have shown that these compounds can serve as key intermediates in synthesizing a wide array of derivatives with varied biological activities, highlighting their chemical versatility and potential as pharmacological agents. The ability to undergo various chemical reactions makes them valuable for further chemical modifications and explorations in medicinal chemistry (Unangst et al., 1994).
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
New derivatives of imidazolidine, including 5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone, have been synthesized and evaluated for their potential antibacterial and antifungal properties. A series of these compounds demonstrated significant activities against various microbial strains, showcasing their potential as effective antimicrobial agents. Notably, certain derivatives were found to exhibit superior antimicrobial activity, indicating their potential for further development into novel therapeutic agents (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016). Similarly, another study reported on the synthesis of 5-acylidene and 5-imino substituted derivatives, highlighting their antimicrobial and antioxidant properties, which adds to their potential utility in medical and pharmacological applications (Üngören, Albayrak, Gunay, Yurtseven, & Yurttas, 2015).
Anticancer Activity
Research has also focused on the anticancer potential of 5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone derivatives. A novel series of these compounds have been synthesized and evaluated for their antimitotic activities across a range of cancer cell lines. One study highlighted a compound within this series that exhibited high levels of antimitotic activity, particularly against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer cell lines, emphasizing the role of the chloro and nitrophenyl substituents in enhancing the cytotoxicity of these derivatives (Buzun, Kryshchyshyn-Dylevych, Senkiv, Roman, Gzella, Bielawski, Bielawska, & Lesyk, 2021).
Structural and Mechanistic Insights
The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone, a core component of the compound , has been elucidated to provide further understanding of its chemical behavior and potential interactions. This research offers valuable insights into the compound's molecular configuration and interaction patterns, which are crucial for its biological activities (Ogawa, Kitoh, Ichitani, Kuwae, Hanai, & Kunimoto, 2007).
Novel Synthetic Approaches
Innovative synthetic methods have been developed to create 5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone derivatives, aiming to improve their efficiency and potential therapeutic applications. These methods include microwave-assisted synthesis and flash vacuum pyrolysis, which have been shown to enhance the selectivity and yield of the desired products, further demonstrating the versatility and applicability of these compounds in scientific research (Pepino, Peláez, Moyano, & Argüello, 2012).
Propriétés
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-19-15(11-12-7-9-13(18)10-8-12)16(21)20(17(19)22)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXKSOXSZVVQAF-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)Cl)C(=O)N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxoimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4578994.png)
![N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4578999.png)
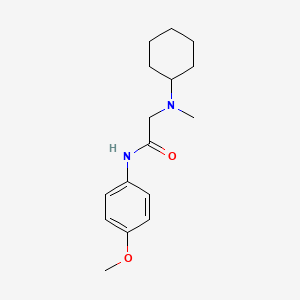
![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4579028.png)
![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4579048.png)
![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)
![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)
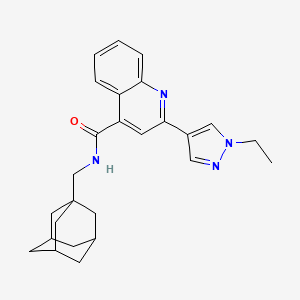
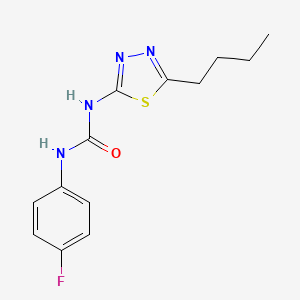
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)
![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)
